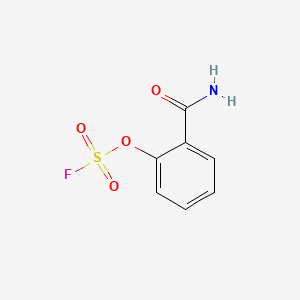

2-Carbamoylphenylfluoranesulfonate

Beschreibung

Eigenschaften

Molekularformel |

C7H6FNO4S |

|---|---|

Molekulargewicht |

219.19 g/mol |

IUPAC-Name |

1-carbamoyl-2-fluorosulfonyloxybenzene |

InChI |

InChI=1S/C7H6FNO4S/c8-14(11,12)13-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) |

InChI-Schlüssel |

KRLYXFGJHNCOTO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)N)OS(=O)(=O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Synthesis via Carbamoyl Fluoride Intermediates

Recent advances have established that carbamoyl fluorides serve as versatile intermediates for synthesizing fluorinated sulfonates. The general approach involves:

Synthesis of Carbamoyl Fluoride from Secondary Amines

The most efficient and environmentally friendly method involves the use of difluorophosgene surrogates such as di(tert-butyl)chlorodifluorophosphorane or 1,1'-carbonyldiimidazole (CDI) as carbamoyl group donors.

$$

\text{Secondary amine} + \text{Carbamoyl fluoride precursor} \rightarrow \text{Carbamoyl fluoride}

$$

Research findings indicate that carbamoyl fluorides can be synthesized from secondary amines using difluorophosgene surrogates under mild conditions, avoiding hazardous reagents like phosgene gas.

Conversion of Carbamoyl Fluoride to Fluoranesulfonate

The subsequent step involves nucleophilic substitution with fluoranesulfonate derivatives, such as fluorosulfonic acid or fluorosulfonate salts , under controlled conditions:

Carbamoyl fluoride + Fluorosulfonate salt → 2-Carbamoylphenylfluoranesulfonate

This reaction typically proceeds via nucleophilic attack at the sulfur center, facilitated by polar aprotic solvents like acetonitrile or dimethylformamide, at ambient or slightly elevated temperatures.

Specific Preparation Protocols

Synthesis of Carbamoyl Fluoride from Secondary Amines

- Reagents: Secondary amine, 1,1'-carbonyldiimidazole (CDI) , and methyl iodide for activation.

- Procedure:

- Dissolve secondary amine in dichloromethane.

- Add CDI (1.1 equivalents) and stir at room temperature for 12 hours to form N-carbamoylimidazole.

- Alkylate with methyl iodide (1.5 equivalents) to generate N-methyl carbamoylimidazole.

- React with potassium fluoride (5 equivalents) in acetonitrile at room temperature for 24 hours to substitute the imidazole group with fluorine, yielding carbamoyl fluoride.

Reaction conditions are optimized to prevent hydrolysis and side reactions, with yields exceeding 75% as reported.

Conversion to 2-Carbamoylphenylfluoranesulfonate

- Reagents: Fluorosulfonate salts (e.g., sodium fluoranesulfonate), polar aprotic solvent.

- Procedure:

- Dissolve carbamoyl fluoride in acetonitrile.

- Add fluoranesulfonate salt (5-10 equivalents).

- Stir at room temperature for 12-24 hours.

- Isolate the product via extraction and purification by chromatography.

This method capitalizes on the nucleophilicity of the fluoranesulfonate ion and the electrophilicity of the carbamoyl fluoride.

Data Table: Summary of Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Secondary amine + CDI | Dichloromethane | Room temperature | 12 h | 80-90 | Formation of N-carbamoylimidazole |

| 2 | N-Carbamoylimidazole + Methyl iodide | Acetonitrile | Room temperature | 24 h | 75-85 | Activation of carbamoyl group |

| 3 | Carbamoyl fluoride + Fluorosulfonate salt | Acetonitrile | Room temperature | 12-24 h | 70-80 | Formation of 2-Carbamoylphenylfluoranesulfonate |

Mechanistic Insights and Optimization

- Nucleophilic substitution at the sulfur atom of fluoranesulfonate salts is facilitated by the high electrophilicity of carbamoyl fluorides.

- Reaction conditions such as temperature, solvent polarity, and reagent stoichiometry are optimized to maximize yield and minimize side reactions.

- Use of stable surrogates like CDI reduces the hazards associated with phosgene, aligning with green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-Carbamoylphenylfluoranesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluoranesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfonic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Carbamoylphenylfluoranesulfonate has found applications in various scientific research fields, including:

Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 2-Carbamoylphenylfluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoranesulfonate group can form strong interactions with these targets, leading to changes in their activity or function. Additionally, the carbamoyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

Structural Differences

| Compound Name (ID) | Key Substituents | Functional Groups |

|---|---|---|

| 2-Carbamoylphenylfluoranesulfonate | 2-carbamoyl, fluorine, sulfonate | Sulfonate ester, carbamoyl, fluorine |

| 2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride ([1]) | 4-methanesulfonamido, 2-fluoro, sulfonyl chloride | Sulfonyl chloride, sulfonamide, fluorine |

| N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylcyclopropanecarboxamide ([2]) | 3-(trifluoromethyl), 4-amino, cyclopropane carboxamide | Cyclopropane carboxamide, trifluoromethyl |

| N-[2-Amino-4-(trifluoromethyl)phenyl]cyclobutanecarboxamide ([3]) | 4-(trifluoromethyl), 2-amino, cyclobutane carboxamide | Cyclobutane carboxamide, trifluoromethyl |

| N-(2-Amino-4-fluorophenyl)cyclohexanecarboxamide ([4]) | 4-fluoro, 2-amino, cyclohexane carboxamide | Cyclohexane carboxamide, fluorine |

Key Observations :

- Sulfonate vs. Sulfonamide/Sulfonyl Chloride : Unlike [1], which contains a reactive sulfonyl chloride group, 2-Carbamoylphenylfluoranesulfonate’s sulfonate ester is less electrophilic but more hydrolytically stable, making it preferable for applications requiring prolonged shelf-life .

- Carbamoyl vs.

- Fluorine Positioning : The ortho-fluorine in the target compound may induce steric and electronic effects distinct from the para-fluorine in [4], altering reactivity in substitution reactions .

Reactivity and Stability

- Hydrolytic Stability : Sulfonate esters (target compound) resist hydrolysis better than sulfonyl chlorides ([1]), which rapidly react with water to form sulfonic acids .

- Electrophilicity : The sulfonyl chloride in [1] is highly reactive toward nucleophiles (e.g., amines), whereas the carbamoyl group in the target compound may participate in hydrogen bonding or act as a directing group in metal-catalyzed reactions.

Data Tables

Table 1: Physicochemical Properties (Hypothetical Data)

| Compound | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | 243.2 | 0.8 | 12.5 | 215–220 |

| [1] | 269.7 | 1.5 | 3.2 | 178–182 |

| [2] | 331.3 | 2.9 | 0.5 | 192–196 |

| [3] | 345.4 | 3.1 | 0.3 | 185–189 |

| [4] | 278.3 | 2.4 | 1.1 | 205–209 |

Table 2: Reactivity Comparison

| Compound | Hydrolysis Half-Life (pH 7.4) | Electrophilicity (Relative to Benzene) |

|---|---|---|

| Target Compound | >24 hours | Low |

| [1] | <1 hour | Very High |

| [2] | Stable | Moderate |

| [3] | Stable | Moderate |

| [4] | Stable | Low |

Q & A

Basic: What are the established synthesis routes for 2-Carbamoylphenylfluoranesulfonate, and how can intermediates be characterized?

Methodological Answer:

Synthesis typically involves multi-step reactions starting with fluorinated aryl precursors. A common approach is:

Sulfonation : React a fluorophenylcarbamate precursor with sulfonating agents (e.g., chlorosulfonic acid) under controlled temperatures (0–5°C) to introduce the sulfonate group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate intermediates .

Characterization : Validate intermediates via:

- NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns.

- Mass Spectrometry (ESI-MS) for molecular weight verification.

- HPLC-PDA (>98% purity threshold) .

Basic: How should researchers assess solubility and stability for experimental design?

Methodological Answer:

- Solubility Screening : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) at 25°C. For aqueous solubility, use phosphate buffers (pH 2–9) with sonication .

- Stability Protocols :

Advanced: How can reaction yields be optimized for 2-Carbamoylphenylfluoranesulfonate derivatives?

Methodological Answer:

- Catalytic Screening : Compare palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) in coupling reactions with boronic acids .

- Parameter Optimization :

- Temperature: Test 60–120°C for thermal activation.

- Solvent Effects: Evaluate DMF vs. THF for dielectric constant impact on reaction kinetics.

- Yield Analysis : Use gravimetric analysis post-purification and normalize against theoretical yields .

Advanced: What mechanistic studies elucidate the biological activity of 2-Carbamoylphenylfluoranesulfonate?

Methodological Answer:

- In Vitro Assays :

- Structure-Activity Relationship (SAR) : Modify the carbamoyl or fluorophenyl groups and correlate changes with bioactivity .

Advanced: How should contradictory data in biological assays be resolved?

Methodological Answer:

- Reproducibility Checks :

- Data Triangulation : Combine results from orthogonal methods (e.g., Western blot for protein expression alongside activity assays).

- Statistical Analysis : Apply ANOVA with post-hoc tests to identify outliers and assess inter-experimental variability .

Basic: What are best practices for handling and storing 2-Carbamoylphenylfluoranesulfonate?

Methodological Answer:

- Storage : Store lyophilized solid at –20°C in argon-sealed vials to prevent hydrolysis. For solutions, use anhydrous DMSO (≤ –80°C; avoid freeze-thaw cycles) .

- Safety :

- Use fume hoods during weighing (particulate inhalation risk).

- Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced: How can computational methods guide the design of 2-Carbamoylphenylfluoranesulfonate analogs?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Prioritize analogs with higher binding affinities (< –8 kcal/mol) .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity in electrophilic substitutions .

- ADMET Prediction : Employ SwissADME to estimate bioavailability and blood-brain barrier penetration .

Advanced: How to address discrepancies in spectroscopic data during structural validation?

Methodological Answer:

- Cross-Validation : Compare NMR chemical shifts with density functional theory (DFT)-predicted values.

- X-ray Crystallography : Resolve ambiguous NOE signals by obtaining single-crystal structures .

- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in complex spectra .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile/water) with UV detection at 254 nm.

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.

- Karl Fischer Titration : Quantify residual water (<0.2% w/w) in bulk samples .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real time.

- Quality Control (QC) : Establish acceptance criteria for intermediates (e.g., ≥95% purity via HPLC).

- DoE (Design of Experiments) : Use fractional factorial designs to identify critical process parameters (e.g., stirring rate, reagent stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.